molecular formula C2H3N3 B1194394 1H-1,2,3-Triazole CAS No. 288-35-7

1H-1,2,3-Triazole

Cat. No.: B1194394
CAS No.: 288-35-7
M. Wt: 69.07 g/mol
InChI Key: QWENRTYMTSOGBR-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound with the molecular formula C2H3N3. It is one of the two isomeric forms of triazole, the other being 1H-1,2,4-triazole. This compound is characterized by a five-membered ring consisting of two carbon atoms and three nitrogen atoms. This compound is known for its high chemical stability, aromatic nature, and ability to form hydrogen bonds . These properties make it a valuable scaffold in various fields, including pharmaceuticals, organic synthesis, and materials science .

Mechanism of Action

Target of Action

1H-1,2,3-Triazole is a nitrogen-containing heterocycle that has been found to have a broad range of biological activities . The primary targets of this compound are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activities . This inhibition disrupts the normal hydrolysis of ACh, leading to an increase in the level of ACh. The this compound ring can form hydrogen bonds and bipolar interactions, allowing it to interact effectively with these biomolecular targets .

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . By inhibiting the hydrolysis of ACh, this compound increases the level of ACh, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative diseases .

Pharmacokinetics

It is known that 1h-1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation This stability suggests that this compound may have good bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of AChE and BuChE, leading to an increase in the level of ACh . This can enhance cognitive function and potentially alleviate symptoms of neurodegenerative diseases . Additionally, this compound has been found to have antiviral properties , suggesting that it may have a range of molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the stability of this compound to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation suggests that it may be effective in a variety of physiological environments.

Biochemical Analysis

Biochemical Properties

1H-1,2,3-Triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its use as a ligand in enzyme inhibition. For example, this compound derivatives have been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of many drugs . Additionally, this compound can form hydrogen bonds and π-π interactions with proteins, enhancing its binding affinity and specificity . These interactions make this compound a valuable tool in the design of enzyme inhibitors and other bioactive compounds.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have shown antiproliferative effects on cancer cells by inhibiting key signaling pathways involved in cell growth and survival . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These cellular effects highlight the potential of this compound as a therapeutic agent for various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzymes through binding to their active sites. For example, this compound derivatives can bind to the heme group of cytochrome P450 enzymes, preventing the metabolism of substrates . Additionally, this compound can act as an allosteric modulator, altering the conformation of enzymes and affecting their activity . These binding interactions and enzyme inhibition mechanisms contribute to the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for safe and effective use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key metabolic pathways involves the oxidation of this compound by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The involvement of this compound in these metabolic pathways can affect its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound in different tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, this compound derivatives with nuclear localization signals can accumulate in the nucleus and interact with transcription factors to modulate gene expression . The subcellular localization of this compound is an important factor in determining its biological effects and therapeutic potential.

Chemical Reactions Analysis

1H-1,2,3-Triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include copper catalysts for cycloadditions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted triazoles, which can be further utilized in pharmaceuticals and materials science .

Properties

IUPAC Name

2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENRTYMTSOGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870495
Record name 1H-1,2,3-Triazole
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Molecular Weight

69.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288-35-7, 288-36-8, 37306-44-8
Record name 2H-1,2,3-Triazole
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Record name 1H-1,2,3-Triazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2H-1,2,3-Triazole
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Record name 1H-1,2,3-Triazole
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Record name 1H-1,2,3-Triazole
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Record name 1H-1,2,3-TRIAZOLE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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